molecular formula C14H9F3O3 B6404357 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1262004-51-2

3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404357
CAS RN: 1262004-51-2
M. Wt: 282.21 g/mol
InChI Key: UWNURYJJOSGOKO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% (3M4TB) is an organic compound that has been used in a variety of scientific research applications. 3M4TB is a white, crystalline solid with a melting point of around 200°C. It is soluble in water, alcohol, and other organic solvents. 3M4TB is a common reagent used in organic synthesis and has been used to synthesize a variety of compounds, including drugs, dyes, and polymers.

Mechanism of Action

3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is an organic compound that acts as a catalyst in organic synthesis reactions. It acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of organic synthesis reactions, including Friedel-Crafts reactions, Grignard reactions, and reduction reactions.
Biochemical and Physiological Effects
3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available in a variety of concentrations. It is also a highly soluble compound, making it easy to work with in a variety of solvent systems. Additionally, 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is a relatively stable compound, making it suitable for use in a variety of reactions.
The main limitation of 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is that it is not a particularly reactive compound. This means that it may not be suitable for use in certain reactions, such as those requiring a highly reactive catalyst. Additionally, 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is not particularly soluble in non-polar solvents, making it difficult to use in some reactions.

Future Directions

The future of 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is likely to involve further research into its use as a catalyst in organic synthesis reactions. Additionally, further research into its use as a reagent for the detection of metals in aqueous solutions is likely to be conducted. Additionally, 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% may be further explored as a potential intermediate in the synthesis of drugs, dyes, and polymers. Finally, 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% may be further explored as a potential reagent for the synthesis of peptides, carbohydrates, and nucleotides.

Synthesis Methods

3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is synthesized via a variety of methods, including Grignard reactions, Friedel-Crafts reactions, and reduction reactions. The most common synthesis method is the Grignard reaction, which involves the reaction of a Grignard reagent with a halogenated aromatic compound. In this reaction, a Grignard reagent, such as magnesium or zinc, is reacted with an aromatic compound, such as a halogenated benzene, to form a Grignard product. The Grignard product is then reacted with 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% to form the desired product.

Scientific Research Applications

3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of drugs, dyes, and polymers. It has also been used as a catalyst in organic synthesis reactions, and as a reagent for the detection of metals in aqueous solutions. 3-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% has also been used in the synthesis of a variety of compounds, including peptides, carbohydrates, and nucleotides.

properties

IUPAC Name

3-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c1-20-12-4-7(14(18)19)2-3-9(12)13-10(16)5-8(15)6-11(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNURYJJOSGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690570
Record name 2',4',6'-Trifluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-51-2
Record name 2',4',6'-Trifluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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